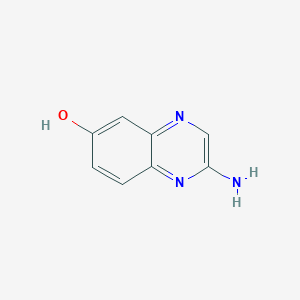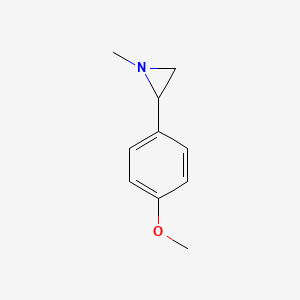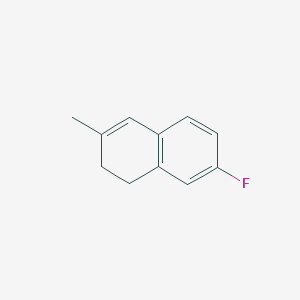
7-Fluoro-3-methyl-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11F It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position on the dihydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2-dihydronaphthalene typically involves the dearomatization of naphthalene derivatives. One common method is the nucleophilic addition of organometallic reagents to naphthalene derivatives, followed by cyclization. For instance, 2,2-difluorovinyl ketones bearing an aryl group can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using trimethylsilylating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-3-methyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of fully saturated derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl group on the dihydronaphthalene ring can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,2-dihydronaphthalene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
7-Fluoro-1,2-dihydronaphthalene:
7-Fluoro-3-methyl-naphthalene: Fully aromatic, differing in reactivity and stability compared to the dihydro derivative.
Uniqueness: 7-Fluoro-3-methyl-1,2-dihydronaphthalene is unique due to the combined presence of both a fluorine atom and a methyl group on the dihydronaphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H11F |
|---|---|
Molekulargewicht |
162.20 g/mol |
IUPAC-Name |
7-fluoro-3-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
UPGBTVBTLYNDNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC1)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
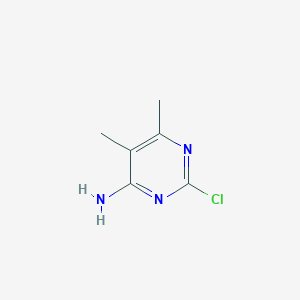
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)


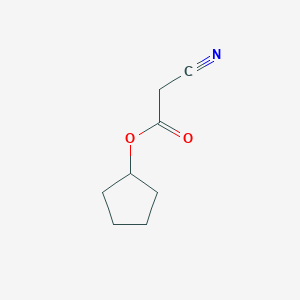
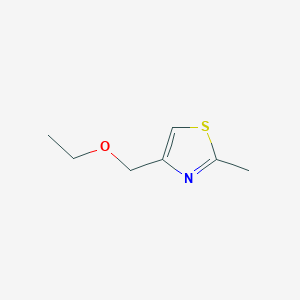
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)

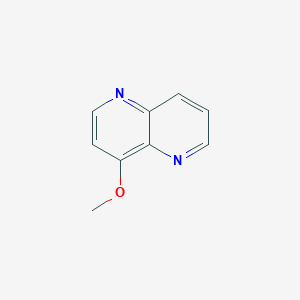
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
